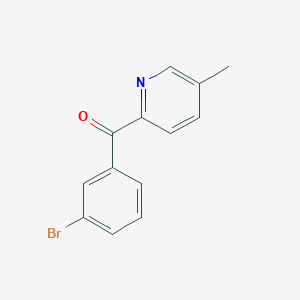

2-(3-Bromobenzoyl)-5-methylpyridine

Description

Significance of Pyridine-Based Ketones in Organic Synthesis

Pyridine-based ketones are a class of compounds that feature a pyridine (B92270) ring attached to a carbonyl group. This arrangement offers a rich platform for a variety of organic transformations. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basicity and can act as a ligand for metal catalysts. wikipedia.orgjocpr.com The ketone functional group is a versatile handle for nucleophilic additions, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds.

The synthesis of pyridine derivatives is a well-established field, with methods like the Hantzsch and Kröhnke pyridine syntheses providing routes to a wide array of substituted pyridines. fiveable.mewikipedia.org These methods often utilize ketones as key starting materials or intermediates. fiveable.me The presence of the ketone in pyridine-based structures allows for further functionalization, leading to the creation of diverse molecular scaffolds with potential applications in various areas of chemical science.

Role of Halogenated Benzoyl Moieties in Synthetic Methodologies

The benzoyl group, a benzene (B151609) ring attached to a carbonyl group, is a common structural motif in organic chemistry. The introduction of a halogen atom, such as bromine, onto the benzoyl ring significantly influences the reactivity and synthetic potential of the molecule. Halogenated organic compounds are crucial in many sectors, including agrochemicals and pharmaceuticals, due to their ability to enhance stability, increase lipophilicity, and modulate biological activity. bohrium.com

The bromine atom in a halogenated benzoyl moiety serves as a versatile functional group for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. evitachem.com These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. Furthermore, the halogen can be displaced by various nucleophiles, providing a pathway for the introduction of other functional groups. The functionalization of C-H bonds is a major area of research in organic synthesis, and halogenation plays a key role in this endeavor. bohrium.com

Historical Context of 2-(3-Bromobenzoyl)-5-methylpyridine within Chemical Literature

While specific historical milestones for the initial synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for pyridine and benzophenone (B1666685) derivatives. The compound is often cited as an intermediate in the synthesis of more complex molecules. For instance, a related compound, 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine, is noted as an intermediate in the preparation of 6-Methyl Bromazepam. labmix24.com The synthesis of various substituted pyridines and benzophenones has been a continuous area of research, driven by the need for novel compounds with specific electronic and steric properties for applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Related Chemical Architectures

Research involving chemical architectures related to this compound is diverse and expanding. One major trajectory focuses on the development of new synthetic methods for substituted pyridines. These methods aim for higher efficiency, milder reaction conditions, and greater functional group tolerance. organic-chemistry.org Another significant area of research is the use of halogenated compounds in cross-coupling reactions to build complex molecular frameworks. For example, palladium-catalyzed Suzuki cross-coupling reactions of bromo-substituted pyridines with various boronic acids are widely used to synthesize biaryl and heteroaryl compounds. mdpi.com

Furthermore, the combination of a pyridine ring and a benzoyl moiety is a common feature in molecules with interesting photophysical and biological properties. Researchers are actively exploring how modifications to both the pyridine and benzoyl rings, including the position and nature of substituents, affect these properties. This exploration often involves computational studies, such as Density Functional Theory (DFT), to understand the electronic structure and reactivity of these molecules. mdpi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1187169-25-0 | C₁₃H₁₀BrNO | 276.13 |

| 5-(3-Bromobenzoyl)-2-methylpyridine | 1187169-25-0 | C₁₃H₁₀BrNO | 276.133 |

| 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine | 1798043-23-8 | C₁₃H₁₁BrN₂O | 291.148 |

| 2-Bromo-5-methylpyridine | 3510-66-5 | C₆H₆BrN | 172.02 |

| 3-Methylpyridine | 108-99-6 | C₆H₇N | 93.13 |

| 2-(3-Bromobenzoyl)pyridine | Not Available | Not Available | Not Available |

| 3-Bromo-5-methylpyridin-2(1H)-one | 17282-02-9 | C₆H₆BrNO | 188.02 |

| 2,3-Dibromo-5-methylpyridine | Not Available | C₆H₅Br₂N | 248.8789 |

| 5-(2-Bromobenzoyl)-2-methylpyridine | 1187168-68-8 | C₁₃H₁₀BrNO | Not Available |

Data sourced from various chemical suppliers and databases. labmix24.comcymitquimica.comchemicalbook.comwikipedia.orgchemscene.comnih.govfluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURVPFCFFBVMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromobenzoyl 5 Methylpyridine and Its Precursors

Synthesis of Key Halogenated Pyridine (B92270) Precursors

Synthesis of Aminomethylpyridines and their Derivatization

The creation of aminomethylpyridines is a critical step in the synthesis of various pharmaceutical compounds. These molecules can be synthesized through multiple pathways, often starting from cyanopyridines.

One common method involves the hydrogenation of a cyano group to an aminomethyl functionality. For instance, 3-cyano-pyridines can undergo hydrogenation using a palladium on charcoal catalyst, followed by protection of the resulting amino group, often with a tert-butyloxycarbonyl (Boc) group. nih.gov This protected aminomethylpyridine can then be further modified. Amidation of the corresponding pyridine carboxylic acids using coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) followed by deprotection of the aminomethyl group with trifluoroacetic acid (TFA) yields the desired aminomethyl-pyridine derivatives. nih.gov

An alternative route involves the initial amidation of the pyridine carboxylic acid, followed by the selective hydrogenation of the cyano group to the aminomethylpyridine using catalysts like Raney Nickel. nih.gov This sequence can be advantageous in certain synthetic schemes. For example, a pyridine carboxylic acid can be reacted with 2-amino acetamide (B32628) to form an amide, which is then reduced to the corresponding methylamine (B109427) using Raney Nickel. nih.gov

The derivatization of these aminomethylpyridines is crucial for building more complex molecules. Late-stage functionalization of the amino group allows for the creation of diverse chemical libraries. For example, reductive alkylation can be employed to introduce various substituents onto the nitrogen atom. nih.gov

Synthetic Approaches for Bromobenzoyl Components

The bromobenzoyl moiety is typically introduced using a reactive derivative of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The synthesis of this and related precursors can be achieved through several methods.

One straightforward approach to generate a benzoylating agent involves the reaction of 2-bromopyridine (B144113) with isopropylmagnesium bromide to form a Grignard reagent. This intermediate can then react with a suitable benzoyl derivative, such as 3-bromo-N,N-diethylbenzamide, to yield the desired 2-(3-bromobenzoyl)pyridine. chemicalbook.com

Another strategy involves the synthesis of brominated aromatic compounds that can be later converted to the benzoyl component. For instance, 4-bromo-2-bromomethylphenol can be reacted with MEMCl (2-methoxyethoxymethyl chloride) in the presence of an acid-binding agent like triethylamine (B128534) to protect the hydroxyl group. patsnap.com This protected intermediate can then undergo further reactions, such as conversion to a boronic acid derivative, which can then be coupled with a pyridine component. patsnap.com

The synthesis of brominated pyridines themselves, which can act as precursors, is also well-documented. For example, 2-amino-3-bromo-5-methylpyridine (B30763) can be treated with bromine in the presence of hydrobromic acid to yield 2,3-dibromo-5-methylpyridine. chemicalbook.com Similarly, 2-amino-3-methyl-5-bromopyridine can be obtained by brominating 2-amino-3-methylpyridine (B33374) and can then be converted to 2,5-dibromo-3-methylpyridine (B189406) via a Sandmeyer-type reaction using cuprous bromide and sodium nitrite. google.com

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include the use of multicomponent reactions, microwave-assisted synthesis, and environmentally benign solvents. nih.govresearchgate.net

Multicomponent reactions (MCRs) are highly valued for their atom economy and ability to generate complex molecules in a single step, reducing waste and reaction times. acs.org For example, a one-pot, four-component reaction can be used to synthesize pyridine derivatives in excellent yields under microwave irradiation, which is recognized as a green chemistry tool. nih.govacs.org

The choice of solvent is another critical aspect of green synthesis. Pyridine and its derivatives can sometimes act as both solvent and catalyst, reducing the need for additional volatile organic compounds. biosynce.com Furthermore, the development of functionalized pyridines that can be easily separated from the reaction mixture, for instance through temperature-dependent phase separation with water, aligns with green chemistry principles by minimizing energy-intensive distillation steps. biosynce.com

Catalysis is also a cornerstone of green chemistry. The use of metal-pyridine complexes as catalysts can enhance reaction efficiency and selectivity, thereby reducing the amount of catalyst needed and minimizing waste. biosynce.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various parameters such as temperature, reaction time, and the choice of catalysts and solvents.

For the synthesis of substituted pyridines, the reaction conditions can significantly influence the outcome. For example, in the synthesis of 2,3,5-trimethylpyridine, various catalysts such as glacial acetic acid, resin Lewatit-80, and a mixture of acetic acid and p-toluenesulfonic acid (pTsOH) have been studied. researchgate.net The optimal conditions were found to be a reaction temperature of 150°C for 24 hours with a CH3COOH/pTsOH catalyst system. researchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is often used to form carbon-carbon bonds in the synthesis of pyridine derivatives, the choice of palladium catalyst, base, and solvent system is critical. mdpi.com For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids can be efficiently carried out using Pd(PPh3)4 as the catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent mixture. mdpi.com

The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and ensure the complete consumption of starting materials. patsnap.comgoogle.com

Reaction Mechanisms and Mechanistic Investigations Involving 2 3 Bromobenzoyl 5 Methylpyridine

Mechanistic Pathways of Acylation and Coupling Reactions

The formation of 2-(3-Bromobenzoyl)-5-methylpyridine can be envisaged through a Friedel-Crafts acylation reaction. In this process, 5-methylpyridine would react with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst. The reaction mechanism initiates with the Lewis acid, such as aluminum chloride, coordinating to the carbonyl oxygen of the 3-bromobenzoyl chloride. This coordination enhances the electrophilicity of the acyl group, facilitating the generation of a highly reactive acylium ion. sigmaaldrich.comkhanacademy.org The electron-rich pyridine (B92270) ring then acts as a nucleophile, attacking the acylium ion. However, pyridines are generally poor substrates for classical Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, which can also complex with the Lewis acid. youtube.com Therefore, alternative methods, such as those involving the use of pre-metalated pyridines or radical acylations, may be employed. youtube.com

Once formed, the bromine atom on the benzoyl ring of this compound offers a handle for further functionalization through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org The cycle commences with the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org

Role of Catalysts and Ligands in C-C and C-X Bond Formation

Catalysts and their associated ligands are paramount in directing the course and efficiency of C-C and C-X (where X is a heteroatom) bond-forming reactions involving this compound. In the context of Suzuki-Miyaura coupling, palladium catalysts are the most extensively used. researchgate.net The choice of ligand coordinated to the palladium center is crucial and can significantly influence the reaction's outcome. Electron-rich and bulky phosphine (B1218219) ligands, for instance, are known to enhance the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming stable complexes with palladium, which can lead to higher catalytic activity and stability. nih.gov

For the formation of C-N bonds, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool. Similar to Suzuki coupling, this reaction relies on a palladium catalyst, but in this case, it facilitates the coupling of an amine with the aryl bromide of this compound. The ligand plays a critical role here as well, with specialized phosphine-based ligands being developed to promote the efficient coupling of a wide range of amines. acs.org

| Reaction Type | Catalyst/Ligand System | Role of Catalyst/Ligand |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / PPh3 | Facilitates C-C bond formation through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org |

| Suzuki-Miyaura Coupling | Pd2(dba)3 / N-heterocyclic carbene (NHC) | NHC ligands stabilize the palladium center and can enhance catalytic activity. nih.gov |

| Buchwald-Hartwig Amination | Pd(dba)2 / Josiphos | Promotes C-N bond formation by facilitating the coupling of amines with the aryl bromide. |

Understanding Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity is a key consideration in the synthesis of this compound. During the acylation of 5-methylpyridine, the substitution pattern is governed by the electronic properties of the pyridine ring. The methyl group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions relative to itself. However, the nitrogen atom in the pyridine ring is deactivating and directs substitution to the meta position (C-3 and C-5). stackexchange.comyoutube.com The interplay of these directing effects will influence the position of acylation. In electrophilic aromatic substitution of substituted benzenes, activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing. libretexts.orgyoutube.com The final regiochemical outcome for the acylation of 5-methylpyridine would depend on the specific reaction conditions and the nature of the acylating agent.

Chemoselectivity becomes important when this compound, a molecule with multiple reactive sites, undergoes further transformations. For instance, in a cross-coupling reaction, the palladium catalyst must selectively activate the C-Br bond on the benzoyl ring over any potential C-H activation on the pyridine or benzoyl rings. The generally higher reactivity of aryl bromides compared to C-H bonds in palladium-catalyzed cross-coupling reactions typically ensures this selectivity. mdpi.com

Investigation of Reaction Intermediates

The direct experimental investigation of reaction intermediates provides invaluable information about reaction mechanisms. In the context of the synthesis of this compound via Friedel-Crafts acylation, the key intermediate is the acylium ion generated from 3-bromobenzoyl chloride and a Lewis acid. sigmaaldrich.com While often transient, these species can sometimes be observed using spectroscopic techniques under specific conditions.

In the Suzuki-Miyaura coupling of this compound, the catalytic cycle involves several palladium-containing intermediates. The oxidative addition product, an organopalladium(II) halide complex, is a crucial intermediate. Subsequent intermediates include the transmetalated palladium(II) species and the final complex from which the product reductively eliminates. libretexts.org The characterization of such intermediates, often achieved through techniques like NMR spectroscopy and X-ray crystallography of stable analogues, has been instrumental in elucidating the finer details of the catalytic cycle. researchgate.netias.ac.in The synthesis and characterization of stable intermediates in related reactions, such as the 1-phenyl-2-(2-pyridyl)ethanol intermediate in the condensation of 2-picoline and benzaldehyde, provide valuable insights into the stability and structure of transient species. researchgate.net

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for a quantitative understanding of reaction rates and the factors that influence them. For the Friedel-Crafts acylation to produce this compound, kinetic analysis would reveal the dependence of the reaction rate on the concentrations of the reactants and the catalyst. Such studies can help to determine the rate-determining step of the reaction, which is often the formation of the acylium ion or its subsequent attack by the aromatic ring. sigmaaldrich.com

In the case of the Suzuki-Miyaura coupling of this compound, kinetic investigations can elucidate the relative rates of the oxidative addition, transmetalation, and reductive elimination steps. These studies often reveal that the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. libretexts.org The rate of this step is influenced by the nature of the aryl halide, the palladium catalyst, and the ligands. By systematically varying these components and measuring the reaction rates, a detailed picture of the reaction's energetic landscape can be constructed.

Derivatization and Structural Modification Strategies of 2 3 Bromobenzoyl 5 Methylpyridine

Functional Group Interconversions on the Bromobenzoyl Moiety

The bromobenzoyl portion of 2-(3-Bromobenzoyl)-5-methylpyridine is a key area for introducing molecular diversity. The bromine atom and the carbonyl group are the primary sites for functional group interconversions.

The bromine atom can be replaced by various other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. For instance, it can be substituted with an amino group to form aminobenzoyl derivatives. The carbonyl group can undergo reduction to a secondary alcohol, which can then be further derivatized, for example, by esterification.

Transformations of the Pyridine (B92270) Nucleus and its Substituents

The pyridine ring and its methyl substituent also offer opportunities for structural modifications. The nitrogen atom in the pyridine ring can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring and influence its biological activity.

The methyl group at the 5-position can be functionalized. For example, it can be oxidized to a carboxylic acid, which can then be converted to a variety of derivatives such as esters and amides. This allows for the introduction of a wide range of functional groups at this position, which can be important for modulating the compound's interaction with biological targets.

Palladium-Catalyzed Derivatization at Bromine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the bromine atom in this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Some of the most commonly used palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted compound with a boronic acid or ester to form a biaryl derivative.

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the bromo-substituted compound with an amine.

Sonogashira Coupling: This reaction introduces an alkyne functionality by coupling the bromo-substituted compound with a terminal alkyne.

These reactions have been instrumental in the synthesis of a wide variety of derivatives of this compound with diverse functionalities.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies (focused on chemical space exploration)

The synthesis of a library of structural analogues is a cornerstone of SAR studies, which aim to understand how structural modifications affect the biological activity of a compound. nih.gov By systematically altering different parts of the this compound molecule, researchers can identify the key structural features required for a particular biological activity.

For example, a library of analogues can be generated by:

Varying the substituent at the 3-position of the benzoyl ring.

Modifying the methyl group on the pyridine ring.

Changing the linker between the two aromatic rings.

This systematic approach allows for a thorough exploration of the chemical space around the parent compound and can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, it is important to consider the potential for stereoisomerism. For example, if the ketone group is reduced to a secondary alcohol, a chiral center is created, leading to the formation of two enantiomers.

Computational and Theoretical Chemistry of 2 3 Bromobenzoyl 5 Methylpyridine

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These studies provide a detailed picture of the electron distribution and energy levels within the molecule. For 2-(3-Bromobenzoyl)-5-methylpyridine, DFT calculations would be performed to optimize its geometry and compute various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific experimental or calculated data is not available.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, an MEP map would show electron-rich regions (negative potential, typically colored red or yellow) and electron-poor regions (positive potential, typically colored blue). The electronegative oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring would be expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms would represent areas of positive potential.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and electrophilicity (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Analyzing these indices for this compound would provide a quantitative basis for its reactivity and stability.

Table 2: Illustrative Global Reactivity Descriptors (Note: This table is for demonstration purposes.)

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.35 |

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzoyl group and the pyridine ring, gives rise to different conformers. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers (energy minima) and the transition states between them. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Molecular Dynamics Simulations to Explore Conformational Space

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent, would allow for the exploration of its conformational space. This would reveal how the molecule flexes, rotates, and interacts with its surroundings, providing a more realistic picture of its behavior in solution.

Supramolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The study of the interactions that hold this lattice together is known as crystal packing analysis. These non-covalent interactions can include hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these supramolecular interactions is critical for predicting the crystal structure and physical properties of the solid material, such as its melting point and solubility. A detailed analysis would require experimental X-ray crystallographic data, which is not currently available in the literature.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions crucial for the formation of stable molecular assemblies. In this compound, the primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring. Additionally, the oxygen atom of the carbonyl group can also act as a hydrogen bond acceptor.

Computational studies on similar pyridine derivatives consistently demonstrate the ability of the pyridine nitrogen to form hydrogen bonds with suitable donors, such as water, alcohols, or N-H groups of other molecules. researchgate.netconicet.gov.ar Density Functional Theory (DFT) calculations are a powerful tool to quantify the strength of these interactions. For instance, studies on hydrogen bonding involving pyridine and other Lewis bases often report interaction energies, which can be calculated using methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)). mdpi.com

The formation of hydrogen-bonded dimers or more extensive networks can be anticipated. For example, in a protic solvent or in the presence of other hydrogen bond donors, the pyridine nitrogen of this compound would be a primary site of interaction. The strength of such a hydrogen bond would be influenced by the electronic environment of the pyridine ring. The presence of the electron-withdrawing benzoyl group can modulate the basicity of the pyridine nitrogen, a factor that can be precisely evaluated through computational chemistry.

A hypothetical hydrogen-bonded dimer of this compound with a simple hydrogen bond donor like methanol (B129727) could be computationally modeled to determine its geometry and binding energy. Such calculations would likely reveal a planar or near-planar arrangement with a specific bond length and angle for the O-H···N interaction.

Table 1: Predicted Hydrogen Bonding Parameters for a Hypothetical this compound Dimer with Methanol

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Binding Energy (kcal/mol) |

| O-H···N (Pyridine) | ~1.8 - 2.0 | ~170 - 180 | -3 to -6 |

| C-H···O (Carbonyl) | ~2.2 - 2.6 | ~140 - 160 | -1 to -3 |

Note: These values are estimations based on computational studies of similar pyridine and benzoyl derivatives and are not from direct experimental or computational data on this compound.

Halogen Bonding Interactions

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in the 3-bromobenzoyl moiety of this compound is a potential halogen bond donor. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond.

Computational studies, particularly DFT calculations and molecular electrostatic potential (MEP) surface analysis, are instrumental in predicting and characterizing halogen bonds. nih.govsemanticscholar.org The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

In the solid state or in solution with suitable Lewis bases, the bromine atom of this compound could form halogen bonds with electron donors such as the nitrogen or oxygen atoms of neighboring molecules. For instance, a halogen bond could form between the bromine atom of one molecule and the pyridine nitrogen or carbonyl oxygen of another.

Theoretical investigations on other brominated aromatic compounds have quantified the energetics and geometries of such interactions. These studies often employ methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) for high-accuracy calculations of interaction energies.

Table 2: Predicted Halogen Bonding Parameters in a Dimer of this compound

| Interaction Type | Donor-Acceptor Distance (Å) | C-Br···Acceptor Angle (°) | Calculated Interaction Energy (kcal/mol) |

| C-Br···N (Pyridine) | ~2.8 - 3.2 | ~170 - 180 | -2 to -5 |

| C-Br···O (Carbonyl) | ~2.9 - 3.3 | ~160 - 175 | -1 to -4 |

Note: These values are estimations based on computational studies of similar brominated aromatic compounds and are not from direct experimental or computational data on this compound.

Pi-Stacking Phenomena

The aromatic rings of the benzoyl and pyridine moieties in this compound can participate in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures and play a significant role in molecular recognition. Pi-stacking can occur in several geometries, including face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements.

The presence of substituents on the aromatic rings significantly influences the nature and strength of π-stacking. The electron-withdrawing bromine atom and the carbonyl group, along with the electron-donating methyl group, create a complex electronic landscape across the molecule. This can lead to favorable quadrupole-quadrupole interactions in specific stacked orientations.

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D) or symmetry-adapted perturbation theory (SAPT), are essential for accurately describing the energetics of π-stacking, as standard DFT functionals often fail to capture these weak interactions. rsc.org Analysis of the crystal structures of related benzoylpyridine derivatives often reveals various π-stacking motifs. researchgate.net

In the case of this compound, one could expect to find parallel-displaced π-stacking between the brominated phenyl rings of adjacent molecules or between the pyridine rings. The interaction energy of these stacked arrangements is typically in the range of -2 to -5 kcal/mol, depending on the specific geometry and the electronic nature of the interacting rings.

Table 3: Predicted Pi-Stacking Parameters for Dimers of this compound

| Stacking Type | Interplanar Distance (Å) | Displacement (Å) | Calculated Interaction Energy (kcal/mol) |

| Phenyl-Phenyl (Parallel-displaced) | ~3.3 - 3.8 | ~1.0 - 2.0 | -2 to -4 |

| Pyridine-Pyridine (Parallel-displaced) | ~3.4 - 3.9 | ~1.2 - 2.2 | -1.5 to -3.5 |

| Phenyl-Pyridine (T-shaped) | ~4.5 - 5.5 (centroid-centroid) | - | -1 to -2.5 |

Note: These values are estimations based on computational studies of similar aromatic systems and are not from direct experimental or computational data on this compound.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(3-Bromobenzoyl)-5-methylpyridine". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and bromobenzoyl rings, as well as a characteristic signal for the methyl group protons. The splitting patterns (multiplicity) and coupling constants of these signals provide valuable information about the connectivity of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, methyl, carbonyl).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridine and bromobenzoyl rings. HSQC experiments correlate proton signals with their directly attached carbon signals, providing definitive C-H assignments.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.5-8.5 | 120-155 |

| Bromobenzoyl Ring | 7.3-8.0 | 122-138 |

| Methyl Group | ~2.4 | ~18 |

| Carbonyl Carbon | - | ~195 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound", the molecular ion peak ([M]⁺) would be observed, corresponding to the mass of the intact molecule. The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced. The fragmentation pattern can help to identify the different structural components of the molecule, such as the bromobenzoyl and methylpyridine moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone group. The spectrum would also show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1650-1700 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Methyl) | 2850-2960 |

| C=C (Aromatic) | 1400-1600 |

| C-Br | 500-800 |

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is a technique that can provide the absolute three-dimensional structure of a molecule in its crystalline state. To perform this analysis, a single crystal of "this compound" would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC, HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing reaction mixtures during its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the different components of the mixture can be separated based on their polarity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are more sophisticated chromatographic techniques that provide quantitative information about the purity of a compound. In GC, the compound is vaporized and passed through a column, while in HPLC, the compound is dissolved in a solvent and pumped through a column under high pressure. In both techniques, the components of the mixture are separated based on their interactions with the stationary phase of the column, and a detector is used to quantify the amount of each component. These methods are crucial for determining the percentage purity of the final product.

Applications in Advanced Organic Synthesis and Materials Science

2-(3-Bromobenzoyl)-5-methylpyridine as a Building Block for Complex Architectures

The unique structural features of this compound, which include a reactive benzoyl group and a functionalized pyridine (B92270) ring, make it an important starting material for the synthesis of more complex molecules. The presence of the bromine atom on the benzoyl moiety provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, leading to the construction of intricate molecular frameworks. For instance, the palladium-catalyzed coupling of this compound with arylboronic acids can yield biaryl structures that are prevalent in pharmaceuticals and agrochemicals.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. While specific examples involving this compound are not extensively documented, its bifunctional nature—possessing both an electrophilic ketone and a nucleophilic pyridine nitrogen—suggests its potential utility in novel MCRs. Researchers are exploring its role in reactions like the Ugi or Passerini reactions, which could lead to the rapid generation of diverse chemical libraries for drug discovery and material science applications.

Development of Novel Ligands for Catalysis

The pyridine nitrogen and the carbonyl oxygen in this compound can act as coordination sites for metal ions, making it a candidate for the development of new ligands for catalysis. Modification of the bromine substituent can further tune the electronic and steric properties of the resulting metal complexes. These tailored ligands can be employed in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, potentially offering enhanced selectivity and activity.

Precursor for Advanced Materials (e.g., functional polymers, supramolecular assemblies)

The aromatic and polar nature of this compound makes it a suitable monomer for the synthesis of functional polymers. Polymerization can be initiated through reactions involving the bromo-substituent, leading to materials with tailored thermal, optical, and electronic properties. Furthermore, the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its use in the construction of well-ordered supramolecular assemblies. These self-assembled structures have potential applications in areas like molecular sensing, electronics, and nanotechnology.

Molecular Recognition and Interaction Studies in Vitro and in Silico

In Silico Molecular Docking Studies of Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Macromolecular Targets

No molecular docking studies predicting the binding modes and affinities of 2-(3-Bromobenzoyl)-5-methylpyridine with any macromolecular targets have been reported in the available scientific literature.

Analysis of Key Intermolecular Interactions (e.g., hydrophobic, electrostatic, hydrogen bonds)

There are no available analyses of the key intermolecular interactions, such as hydrophobic interactions, electrostatic forces, or hydrogen bonds, between this compound and biological targets.

In Vitro Studies of Chemical Interactions with Biological Systems

Enzyme Binding and Inhibition Mechanisms (e.g., acetylcholinesterase, lipoxygenase, α-glycosidase, urease)

No in vitro studies detailing the binding and inhibition mechanisms of this compound against enzymes such as acetylcholinesterase, lipoxygenase, α-glycosidase, or urease have been documented.

Interactions with Microbial Components (e.g., biofilm inhibition, without discussion of clinical implications)

Research on the interactions of this compound with microbial components, including any potential for biofilm inhibition, is not present in the current body of scientific literature.

Protein-Ligand Binding Kinetics (academic investigation of binding events)

There are no published academic investigations into the protein-ligand binding kinetics of this compound.

Q & A

Q. Basic

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group resonance at δ 2.4 ppm (singlet) and pyridine/benzoyl proton splitting patterns. ¹³C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .

- Mass Spectrometry : Molecular ion peaks at m/z 275 (M⁺) and fragments at m/z 198 (loss of Br) validate the structure .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, ensuring >95% purity .

How do structural analogs of this compound differ in reactivity and applications?

Q. Basic

| Compound | Key Structural Differences | Reactivity/Applications |

|---|---|---|

| 2-(4-Bromobenzoyl)-5-methylpyridine | Bromine at para position on benzoyl | Higher steric hindrance in cross-coupling |

| 2-(4-Fluorophenyl)-5-methylpyridine | Fluorine replaces bromine | Enhanced lipophilicity for drug delivery |

| 2-Bromo-5-methylpyridine | No benzoyl group | Precursor for Suzuki-Miyaura couplings |

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Discrepancies in JAK2 inhibition assays (e.g., IC₅₀ variations) may arise from:

- Substituent positioning : Meta-bromine (vs. para) alters steric and electronic interactions with ATP-binding pockets.

- Assay conditions : Varying ATP concentrations (1–10 µM) or enzyme isoforms (JAK2 V617F vs. wild-type) impact results .

Methodological recommendations :- Standardize kinase assay buffers (e.g., 10 mM Mg²⁺, pH 7.4).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

How can Suzuki-Miyaura cross-coupling be optimized for synthesizing this compound-based biaryl systems?

Q. Advanced

- Catalyst screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency (yield: 91% vs. 78%) due to improved oxidative addition .

- Solvent/base pairs : DMF/K₂CO₃ enables faster transmetallation than THO/NaOAc .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 120°C while maintaining >90% yield .

What computational approaches predict the interaction of this compound with cytochrome P450 enzymes?

Q. Advanced

- Docking studies : AutoDock Vina models show hydrogen bonding between the pyridine nitrogen and CYP3A4’s heme Fe (binding energy: −8.2 kcal/mol).

- MD simulations : AMBER force fields reveal stable binding over 50 ns, with RMSD < 2.0 Å .

- QSAR models : Electron-withdrawing groups (e.g., Br) correlate with reduced metabolic clearance (CLint: 12 mL/min/kg) .

How do solvent polarity and temperature affect the photoreduction kinetics of this compound?

Q. Advanced

- Solvent effects : In ethanol (ε = 24.3), Φ (quantum yield) = 0.45 vs. 0.28 in hexane (ε = 1.9), due to stabilized charge-transfer states .

- Temperature dependence : Arrhenius plots show activation energy (Eₐ) = 32 kJ/mol, indicating a radical-mediated mechanism .

- Quenching studies : Addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces Φ by 60%, confirming triplet-state involvement .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Advanced

- Polymorphism : Slow evaporation from ethyl acetate yields Form I (monoclinic, P2₁/c), while rapid cooling produces metastable Form II .

- Crystal engineering : Co-crystallization with succinic acid improves lattice stability via O–H···N hydrogen bonds .

- PXRD validation : Match simulated patterns (e.g., 2θ = 12.4°, 18.7°) to confirm phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.